molecular formula C14H12BClFNO3 B13403941 5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B13403941
M. Wt: 307.51 g/mol
InChI Key: JFLBFGSNZWTZET-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a benzene ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenyl isocyanate with 3-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A compound with a similar structure but different functional groups, used in the synthesis of dasatinib, a protein tyrosine kinase inhibitor.

    3-Fluoro-4-(2-chloro-6-methylphenylcarbamoyl)benzoic acid:

Uniqueness

5-(2-Chloro-6-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which confer distinct chemical properties. The boronic acid group allows for interactions with diols and other nucleophiles, while the fluorine atom can enhance the compound’s stability and bioavailability.

Properties

Molecular Formula

C14H12BClFNO3

Molecular Weight

307.51 g/mol

IUPAC Name

[3-[(2-chloro-6-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C14H12BClFNO3/c1-8-3-2-4-12(16)13(8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19)

InChI Key

JFLBFGSNZWTZET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)C)(O)O

Origin of Product

United States

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